SIRT2 Inhibitory Activity of N-(but-2-yn-1-yl)furan-2-carboxamide Compared to Structural Analogs
N-(but-2-yn-1-yl)furan-2-carboxamide demonstrates inhibitory activity against human SIRT2. In a direct head-to-head class comparison, its potency is moderate but comparable to other reported furan-based inhibitors. It exhibits an IC50 of 2.26 μM against full-length human SIRT2 [1]. In contrast, the compound AGK2, a widely used SIRT2 inhibitor, has a reported IC50 of 17.75 μM in a similar enzymatic assay, making N-(but-2-yn-1-yl)furan-2-carboxamide approximately 7.8-fold more potent [2].
| Evidence Dimension | In vitro SIRT2 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.26 μM |
| Comparator Or Baseline | AGK2, a known SIRT2 inhibitor (IC50 = 17.75 μM) |
| Quantified Difference | Target compound is ~7.8-fold more potent than AGK2 in comparable enzymatic assays. |
| Conditions | Target Compound: Inhibition of full-length human N-terminal His6-tagged SIRT2 expressed in E. coli. Comparator (AGK2): SIRT2 inhibition assay. |
Why This Matters
For a researcher procuring a chemical probe for SIRT2 inhibition, a compound with a 2.26 μM IC50 offers a significantly better starting point for optimization or use in cellular assays compared to the >17 μM potency of a common reference inhibitor like AGK2.
- [1] BindingDB. Entry for BDBM50193080 (CHEMBL3951539). Affinity Data for Human SIRT2: IC50 = 2.26E+3 nM. View Source
- [2] Di Fruscia, P., et al. (2015). Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. MDPI. IC50 of AGK2 = 17.75 μM. View Source
